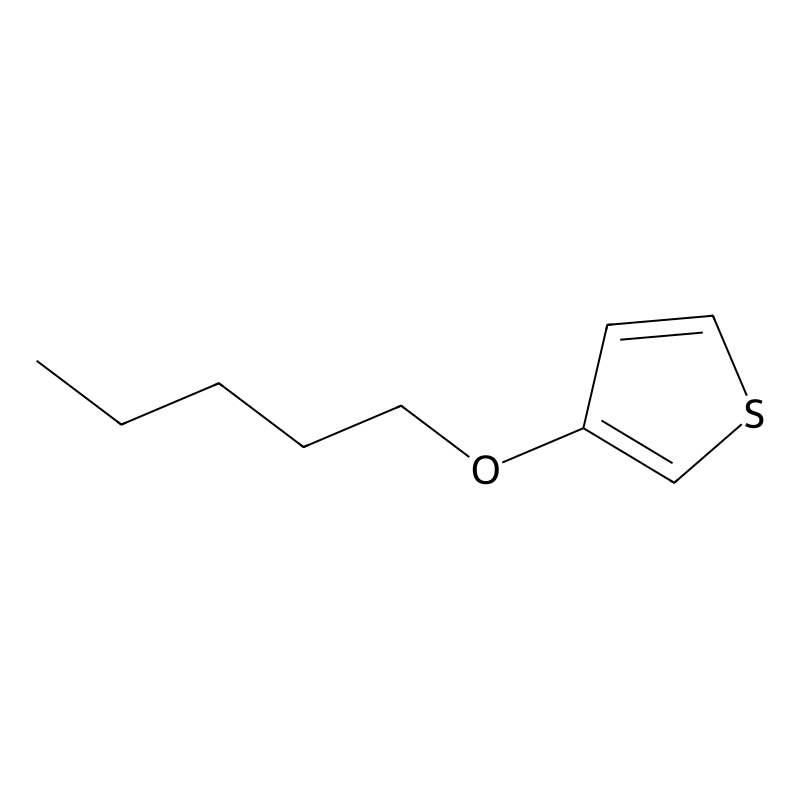Thiophene, 3-(pentyloxy)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thiophene, 3-(pentyloxy)- is a substituted thiophene compound characterized by the presence of a pentyloxy group at the 3-position of the thiophene ring. Thiophenes are five-membered aromatic heterocycles containing sulfur, and their derivatives are known for diverse chemical and biological properties. The pentyloxy substituent enhances the solubility and modifies the electronic properties of the compound, making it suitable for various applications in organic synthesis and materials science.
- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common reagents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: The pentyloxy group can be reduced under specific conditions to yield corresponding alcohols or hydrocarbons.
- Substitution Reactions: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring. For instance, halogenation or alkylation reactions may take place depending on the reaction conditions and reagents used .
The synthesis of thiophene, 3-(pentyloxy)- can be achieved through various methods:
- Direct Alkylation: A common approach involves the alkylation of thiophene with pentyloxymethyl halides in the presence of a base.
- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be utilized to introduce the pentyloxy group onto the thiophene ring. These methods are favored for their regioselectivity and compatibility with various functional groups .
- Cyclization Reactions: Ring closure strategies may also be employed to form thiophene derivatives from precursors containing multiple functional groups that facilitate cyclization.
Thiophene, 3-(pentyloxy)- has potential applications in several fields:
- Organic Electronics: Due to its electronic properties, it can be used in organic semiconductors and photovoltaic devices.
- Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
- Material Science: The compound can be explored for use in polymers and coatings due to its stability and solubility characteristics .
Several compounds share structural similarities with thiophene, 3-(pentyloxy)-. These include:
- Thiophene: The parent compound without substitution.
- 2-Pentyloxythiophene: A positional isomer with the pentyloxy group at the 2-position.
- 5-Pentyloxythiophene: Another isomer where the pentyloxy group is located at the 5-position.
Comparison TableCompound Name Position of Pentyloxy Group Unique Features Thiophene N/A Parent compound Thiophene, 3-(pentyloxy)- 3 Enhanced solubility Thiophene, 2-pentyloxy 2 Different electronic properties Thiophene, 5-pentyloxy 5 Varying reactivity in substitution
| Compound Name | Position of Pentyloxy Group | Unique Features |
|---|---|---|
| Thiophene | N/A | Parent compound |
| Thiophene, 3-(pentyloxy)- | 3 | Enhanced solubility |
| Thiophene, 2-pentyloxy | 2 | Different electronic properties |
| Thiophene, 5-pentyloxy | 5 | Varying reactivity in substitution |
Uniqueness: Thiophene, 3-(pentyloxy)- is unique due to its specific substitution pattern that influences its chemical reactivity and biological activity compared to other positional isomers. This structural specificity contributes to its distinct properties and potential applications in various fields .








